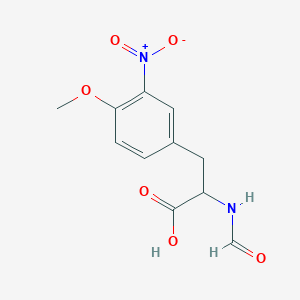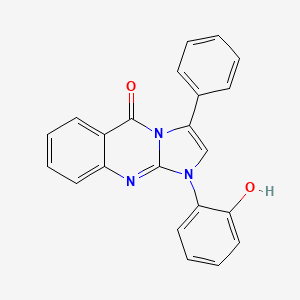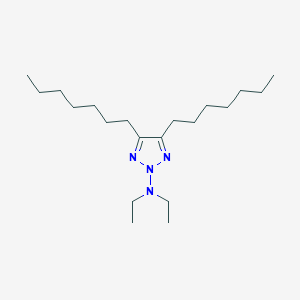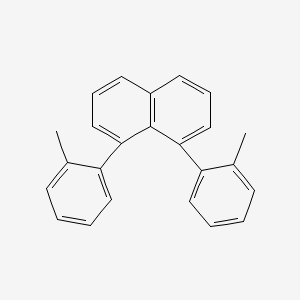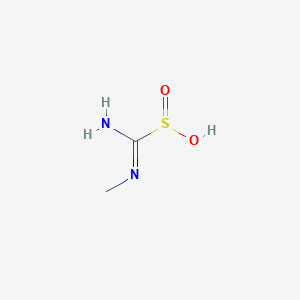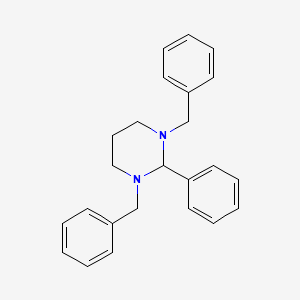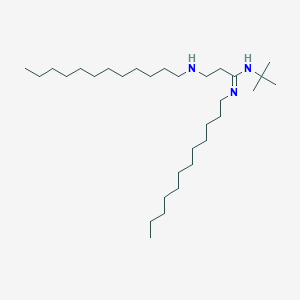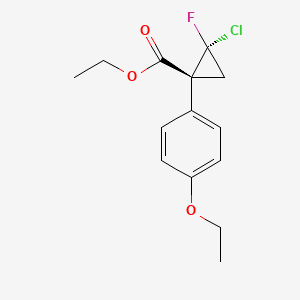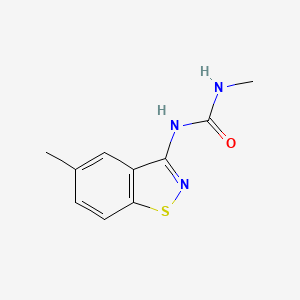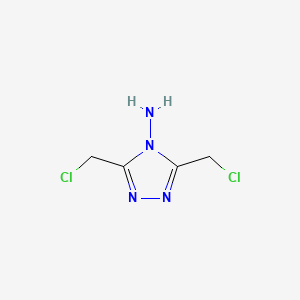
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two chloromethyl groups attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- typically involves the chloromethylation of 4H-1,2,4-Triazol-4-amine. This can be achieved through the reaction of 4H-1,2,4-Triazol-4-amine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- can be optimized by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include triazole derivatives with various substituents such as azides, thiols, and amines.
Oxidation Reactions: Oxidized triazole derivatives with functional groups like aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Dihydrotriazole derivatives with enhanced stability and reactivity.
Applications De Recherche Scientifique
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to inhibit specific enzymes and pathways is of particular interest.
Industry: It is used in the production of polymers and materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The presence of chloromethyl groups enhances its reactivity, allowing it to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,2,4-Triazol-4-amine: Lacks the chloromethyl groups, making it less reactive.
3,5-Dichloromethyl-4H-1,2,4-Triazole: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole: Contains pyridyl groups instead of chloromethyl groups, resulting in different chemical properties.
Uniqueness
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- is unique due to the presence of two chloromethyl groups, which significantly enhance its reactivity and versatility in chemical reactions
Propriétés
Numéro CAS |
111853-50-0 |
|---|---|
Formule moléculaire |
C4H6Cl2N4 |
Poids moléculaire |
181.02 g/mol |
Nom IUPAC |
3,5-bis(chloromethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C4H6Cl2N4/c5-1-3-8-9-4(2-6)10(3)7/h1-2,7H2 |
Clé InChI |
YWYBYSYWJPGLGZ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NN=C(N1N)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


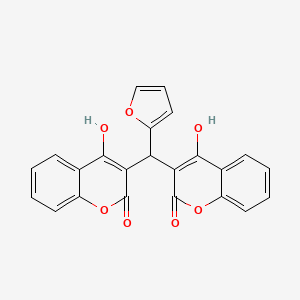
![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
